molecular formula C43H65N11O13S2 B3061084 Oxytocin, glu(4)- CAS No. 4314-67-4

Oxytocin, glu(4)-

Cat. No. B3061084
CAS RN: 4314-67-4
M. Wt: 1008.2 g/mol
InChI Key: ANHHFWYHJRAVNA-OMTOYRQASA-N
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Description

“Glu 4-Oxytocin” is an impurity of Oxytocin . Oxytocin is a mammalian neurohypophysial hormone used as a vasodilator agent .


Synthesis Analysis

The synthesis of Oxytocin involves a variety of methods. A study has identified and quantified structurally related peptide impurities present in a synthetic Oxytocin material using a newly developed and in-house-validated liquid chromatography–high-resolution mass spectrometry (LC-hrMS) method . This method was adopted for the measurement of the study material used for an international comparison evaluating the competencies of laboratories to perform peptide characterization .


Molecular Structure Analysis

Oxytocin is a cyclic nonapeptide hormone defined as the oxytocin-neurophysin 1 [20–28] fragment having an amino acid sequence of CYIQNCPLG (SS: C1-C6) with the C-terminus converted to a primary amide . It is a neuropeptide produced in the hypothalamus and secreted by the pituitary gland .


Chemical Reactions Analysis

Oxytocin possesses the particular analytical measurement challenge of a disulfide bond .


Physical And Chemical Properties Analysis

Oxytocin is a small peptide that consists of nine amino acids in a six–amino acid ring formed by cysteine bonds and a three–amino acid tail with a terminal amine . It is synthesized in brain regions that are critical to behavioral and physiologic homeostasis .

Scientific Research Applications

Oxytocin and Addiction

Oxytocin (OXT) has been studied for its potential therapeutic role in addiction, particularly in its interaction with the glutamatergic system. It may reduce addictive behaviors by restoring drug-induced changes in the glutamatergic system (Sundar, Patel, Young, & Leong, 2021).

Oxytocin and Obesity

Research on the interaction of oxytocin (OXT) with other peptides like glucagon-like peptide-1 (GLP-1) has shown antagonistic effects on diet-induced obesity in mice. Contrary to expectations, co-administration of OXT and GLP-1 did not enhance metabolic benefits but rather offset them (Lee, Moon, Lee, Oh, Kim, Lee, Kim, NamKoong, Lee, & Kim, 2020).

Oxytocin and Empathy/Stress Reactivity

Variations in the oxytocin receptor gene relate to empathy and stress reactivity in humans. Individuals with specific genetic variations exhibited lower empathy and higher stress reactivity, highlighting oxytocin's role in social processes (Rodrigues, Saslow, García, John, & Keltner, 2009).

Oxytocin in Neurodevelopmental Disorders

Oxytocin has been suggested as a treatment for neurodevelopmental disorders. Its effects on social and non-social behaviors, and changes in striatal protein expression, indicate potential clinical applications in various neurodevelopmental conditions (Zhang, Li, Zhang, Lam, Sham, Bu, Chua, Wang, & McAlonan, 2015).

Oxytocin in Metabolic Disorders

Studies on oxytocin analogs like OXTGly have shown anti-diabetic and anti-obesity effects in male mice, suggesting the potential of oxytocin in treating metabolic disorders (Snider, Geiser, Yu, Beebe, Willency, Qing, Guo, Lu, Wang, Yang, Efanov, Adams, Coskun, Emmerson, Alsina-Fernandez, & Ai, 2019).

Safety And Hazards

Oxytocin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed and suspected of damaging fertility or the unborn child . It is not approved or indicated for elective induction of labor .

properties

IUPAC Name

3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHFWYHJRAVNA-OMTOYRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxytocin, glu(4)-

CAS RN

4314-67-4
Record name Oxytocin, glu(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4314-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Pliska, G Jutz - Journal of Peptide Science, 2022 - Wiley Online Library
The time–response behaviour of a group of oxytocin analogues structurally modified on potential sites of oxytocin splitting by tissue inactivation enzymes (“enzyme probes”) was …
Number of citations: 5 onlinelibrary.wiley.com

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